molecular formula C17H12N2O2S B2808212 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide CAS No. 2379989-25-8

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide

Cat. No.: B2808212
CAS No.: 2379989-25-8
M. Wt: 308.36
InChI Key: GQVOBIPXGSSAFG-UHFFFAOYSA-N
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Description

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a heterocyclic system comprising furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Heterocyclic System: The furan and thiophene rings are introduced through a series of coupling reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzamide core.

Mechanism of Action

The mechanism of action of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c18-9-12-3-5-13(6-4-12)17(20)19-10-15-8-14(11-22-15)16-2-1-7-21-16/h1-8,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOBIPXGSSAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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